molecular formula C18H19FN4 B7059685 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile

2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile

Cat. No.: B7059685
M. Wt: 310.4 g/mol
InChI Key: XKZRMVGVTSDEKE-UHFFFAOYSA-N
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Description

2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and an amino group linked to a pyridine-4-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluoro-2-methylbenzaldehyde and a suitable amine.

    Substitution Reaction: The 4-fluoro-2-methylphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a base.

    Amination: The amino group is introduced through an amination reaction, which can be facilitated by using reagents like ammonia or primary amines under controlled conditions.

    Coupling with Pyridine-4-carbonitrile: The final step involves coupling the piperidine derivative with pyridine-4-carbonitrile, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of similar compounds.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring and the aromatic substituents play crucial roles in binding to these targets, influencing the compound’s biological activity. The nitrile group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-[[1-(4-Fluorophenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile: Lacks the methyl group on the aromatic ring.

    2-[[1-(4-Methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile: Lacks the fluorine substituent.

    2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-3-carbonitrile: The nitrile group is positioned differently on the pyridine ring.

Uniqueness

The presence of both the fluorine and methyl groups on the aromatic ring in 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-13-9-15(19)4-5-17(13)23-8-2-3-16(12-23)22-18-10-14(11-20)6-7-21-18/h4-7,9-10,16H,2-3,8,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZRMVGVTSDEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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